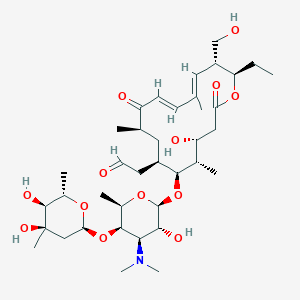

23-O-Desmycinosyl-tylosin

Description

Properties

CAS No. |

79592-92-0 |

|---|---|

Molecular Formula |

C38H63NO13 |

Molecular Weight |

741.9 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C38H63NO13/c1-10-29-26(19-41)15-20(2)11-12-27(42)21(3)16-25(13-14-40)34(22(4)28(43)17-30(44)50-29)52-37-33(45)32(39(8)9)35(23(5)49-37)51-31-18-38(7,47)36(46)24(6)48-31/h11-12,14-15,21-26,28-29,31-37,41,43,45-47H,10,13,16-19H2,1-9H3/b12-11+,20-15+/t21-,22+,23-,24+,25+,26-,28-,29-,31+,32-,33-,34-,35-,36+,37+,38-/m1/s1 |

InChI Key |

ZVOOGERIHVAODX-LXKXJHEOSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)CO |

Synonyms |

23-O-De(6-deoxy-2,3-di-O-methyl-β-D-allopyranosyl)tylosin; 23-Demycinosyltylosin; 23-O-Demycinosyltylosin; Antibiotic YO 9010; Demycinosyltylosin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of 23-O-Desmycinosyl-tylosin

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the discovery, production, and purification of 23-O-Desmycinosyl-tylosin (ODT), also known as lactenocin. Tylosin, a 16-membered macrolide antibiotic produced by Streptomyces fradiae, is a cornerstone in veterinary medicine. Its derivatives, both naturally occurring and semi-synthetic, are of significant interest for their potential as new drug candidates and precursors. ODT is a key intermediate in the tylosin biosynthetic pathway, distinguished by the absence of the terminal mycinose sugar at the C-23 position of the lactone ring. This guide is structured for researchers, scientists, and drug development professionals, offering a narrative that combines established protocols with the underlying scientific principles. We will explore the genetic basis for ODT accumulation, detail robust fermentation and purification workflows, and outline the analytical techniques required for structural confirmation. The protocols described herein are designed as self-validating systems to ensure reproducibility and technical accuracy.

Chapter 1: The Genesis of this compound: A Biosynthetic Perspective

The production of tylosin in Streptomyces fradiae is a complex, multi-step process orchestrated by a large cluster of biosynthetic genes (tyl).[1][2] This pathway involves the synthesis of a polyketide core, tylactone, followed by a series of post-polyketide synthase modifications, including hydroxylations and glycosylations.

The formation of this compound (ODT) is a direct consequence of an interruption in the terminal stages of tylosin biosynthesis.[3][4] Specifically, it is the penultimate precursor to tylosin. The pathway diverges at the molecule macrocin. In the final two steps, a methyl group is added to the 2'''-hydroxyl of the 6-deoxy-D-allose sugar to form macrocin, which is then methylated again at the 3'''-hydroxyl to yield tylosin.[5] However, the key event for ODT's existence is the attachment of the neutral sugar, mycarose, to the mycaminose sugar. The absence of the final mycinose sugar attachment at the C-23 hydroxyl group of the tylonolide ring results in the accumulation of ODT.[5]

This specific glycosylation step is catalyzed by a glycosyltransferase encoded within the tyl gene cluster. Mutants of S. fradiae that have a non-functional version of this specific glycosyltransferase are incapable of adding the mycinose sugar and therefore accumulate ODT.[5] Understanding this genetic checkpoint is fundamental to developing strains and fermentation strategies that maximize ODT production.

Caption: Simplified Tylosin Biosynthetic Pathway Highlighting the Origin of ODT.

Chapter 2: Strain Development for ODT Production

The discovery and isolation of ODT are intrinsically linked to the generation and screening of S. fradiae mutant strains. Wild-type strains are optimized for tylosin production and yield minimal ODT. Therefore, a targeted mutagenesis and screening program is the primary method for obtaining high-producing strains.

2.1 Mutagenesis

Classical mutagenesis using agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or ultraviolet (UV) irradiation has been successfully employed to generate libraries of S. fradiae mutants.[5][6][7] The goal of this random mutagenesis is to induce loss-of-function mutations within the tyl gene cluster, specifically targeting the genes responsible for mycinose biosynthesis or its attachment to the macrocin intermediate.

2.2 High-Throughput Screening

A high-throughput screening method is essential for efficiently identifying ODT-accumulating mutants from large libraries.[6] A common approach involves culturing mutants in 24- or 96-well microplates followed by analysis of the fermentation broth.[6] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are ideal for this purpose, as they can resolve and quantify ODT, tylosin, and other related macrolides.[6]

Chapter 3: Fermentation Protocol for ODT Production

Once a stable, high-producing S. fradiae mutant is identified, the next critical phase is to optimize the fermentation conditions to maximize the yield of ODT. The following protocol is a robust starting point for laboratory-scale fermentation.

3.1 Media Composition

The choice of fermentation medium is critical for robust growth and high productivity. A complex medium rich in carbohydrates and nitrogen sources is typically required.

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20.0 | Primary Carbon Source |

| Fish Meal | 15.0 | Complex Nitrogen Source |

| Soybean Flour | 10.0 | Complex Nitrogen Source |

| Corn Steep Liquor | 5.0 | Source of Vitamins & Growth Factors |

| (NH₄)₂SO₄ | 3.0 | Readily Available Nitrogen |

| CaCO₃ | 2.0 | pH Buffering |

| KH₂PO₄ | 0.5 | Phosphate Source |

| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |

Note: This is a representative medium. Optimization of component concentrations is recommended for specific strains.[8]

3.2 Step-by-Step Fermentation Protocol

-

Inoculum Preparation: Inoculate a loopful of spores from a mature agar plate of the S. fradiae mutant into 50 mL of seed medium (same composition as the production medium but without CaCO₃) in a 250 mL baffled flask. Incubate at 28-30°C on a rotary shaker at 250 rpm for 48-72 hours until dense mycelial growth is observed.

-

Production Culture: Inoculate 1 L of the production medium in a 2.5 L baffled flask with 5% (v/v) of the seed culture.

-

Fermentation Conditions: Incubate the production culture at 28-30°C with vigorous aeration and agitation (250 rpm) for 7-9 days.[9]

-

Process Monitoring: Aseptically withdraw samples every 24 hours to monitor pH, cell growth, and ODT concentration by HPLC. The pH should be maintained between 6.5 and 7.5. ODT production typically begins after the initial growth phase (idiophase).

-

Fed-Batch Strategy (Optional): For enhanced yields, a fed-batch strategy can be implemented, involving the periodic feeding of a concentrated solution of glucose or other limiting nutrients.[10]

Chapter 4: A Validated Workflow for ODT Isolation and Purification

The following multi-step workflow is designed for the efficient isolation and purification of ODT from the fermentation broth, yielding a product of high purity suitable for structural elucidation and biological assays.

Caption: Workflow for the Isolation and Purification of ODT.

4.1 Step-by-Step Isolation and Purification Protocol

-

Harvesting and Clarification: At the end of the fermentation, harvest the entire broth. Separate the mycelia from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes). The ODT will be primarily in the supernatant.

-

pH Adjustment: Adjust the pH of the supernatant to 8.5-9.0 using NaOH. ODT, being a weak base (pKa ≈ 7.7), is less soluble in water at this pH, which facilitates its extraction into an organic solvent.[11]

-

Solvent Extraction: Perform a liquid-liquid extraction of the alkalinized supernatant with an equal volume of ethyl acetate. Repeat the extraction three times. The choice of ethyl acetate is strategic; its polarity is well-suited for extracting macrolides while leaving behind more polar impurities.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude, yellowish-brown residue.

-

Silica Gel Chromatography: Redissolve the crude extract in a minimal amount of dichloromethane and load it onto a silica gel column pre-equilibrated with the same solvent. Elute the column with a stepwise gradient of dichloromethane and methanol (e.g., 100:0 to 95:5).

-

Fraction Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing ODT. Pool the ODT-rich fractions and evaporate the solvent.

-

Preparative Reversed-Phase HPLC: For final purification, dissolve the semi-purified ODT in the mobile phase and inject it onto a preparative C18 HPLC column.[12] An isocratic or gradient elution with a mobile phase of acetonitrile and ammonium acetate buffer is effective for separating ODT from any remaining closely related impurities.[13]

| HPLC Parameter | Typical Condition |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (pH 6.0) (35:65 v/v)[13] |

| Flow Rate | 10 mL/min |

| Detection | UV at 290 nm[13] |

-

Final Product: Collect the pure ODT fraction, remove the organic solvent by evaporation, and lyophilize the aqueous residue to obtain pure ODT as a white, amorphous powder.

Chapter 5: Structural Elucidation and Characterization

Confirmation of the identity and purity of the isolated compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak corresponding to the calculated mass of ODT (C₃₉H₆₅NO₁₄). High-resolution mass spectrometry should be used to confirm the elemental composition.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide the detailed structural information.[15] The key feature distinguishing ODT from tylosin will be the absence of signals corresponding to the mycinose sugar moiety. The chemical shifts of the protons and carbons around the C-23 hydroxyl group will also be significantly different.

Chapter 6: Conclusion

This guide has outlined a comprehensive and technically sound approach to the discovery and isolation of this compound. By combining targeted mutant generation with optimized fermentation and a robust, multi-step purification workflow, researchers can reliably obtain high-purity ODT. The principles and protocols detailed herein provide a solid foundation for the exploration of this and other macrolide derivatives, paving the way for future research into their biological activities and potential therapeutic applications.

References

-

Bate, N., & Cundliffe, E. (2005). The tylosin-biosynthetic genes of Streptomyces fradiae. PubMed. Available at: [Link]

-

Galian, C., et al. (1999). The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region. PubMed. Available at: [Link]

-

Galian, C., et al. (1999). The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region. Microbiology Society. Available at: [Link]

-

Bate, N., & Cundliffe, E. (2001). The tylosin-biosynthetic genes of Streptomyces fradiae. ResearchGate. Available at: [Link]

-

Stratigopoulos, G., et al. (2004). Control of tylosin biosynthesis in Streptomyces fradiae. ResearchGate. Available at: [Link]

-

Gandecha, A. R., et al. (1997). Analysis of four tylosin biosynthetic genes from the tylLM region of the Streptomyces fradiae genome. PubMed. Available at: [Link]

-

Nozal, M. J., et al. (2004). Evaluation of purification schemes in the determination of tylosin in honey using high performance liquid chromatography. ResearchGate. Available at: [Link]

-

Flint, S. A., et al. (2002). Expression of tylM genes during tylosin production: phantom promoters and enigmatic translational coupling motifs. PubMed. Available at: [Link]

-

Eriksson, K., Engstrand, C., & Haneskog, L. (n.d.). Purification of lactoferrin from low-fat bovine milk by cation-exchange chromatography. Bio-Works. Available at: [Link]

- Lu, Z. (2009). Purification method of super tylosin. Google Patents.

-

Seno, E. T., & Baltz, R. H. (1981). Terminal stages in the biosynthesis of tylosin. PubMed. Available at: [Link]

- Stark, W. M., & Smith, R. L. (1969). Process for tylosin production. Google Patents.

-

Wang, G., et al. (2018). A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae. PMC. Available at: [Link]

-

An, F., et al. (2018). Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk. PMC. Available at: [Link]

-

Kim, H. J., et al. (2008). Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water. ACS Publications. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Tylosin on Primesep 100 Column. SIELC Technologies. Available at: [Link]

- Hamill, R. L., & Stark, W. M. (1965). Production and extraction of the antibiotic tylosin. Google Patents.

-

Zhang, X., et al. (2022). Improved Neomycin Sulfate Potency in Streptomyces fradiae Using Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis and Fermentation Medium Optimization. MDPI. Available at: [Link]

-

Wilson, D. N. (2005). Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. PMC. Available at: [Link]

-

Kumar, Y., et al. (2014). Development and validation of RP – HPLC method for the estimation of Tylosin tartrate in pure and pharmaceutical formulation. International Journal of Pharmacy and Analytical Research. Available at: [Link]

-

Bezak, T., & Koloini, T. (1997). Purification of bovine alpha-lactalbumin by immobilized metal ion affinity chromatography. PubMed. Available at: [Link]

-

Seno, E. T., Pieper, R. L., & Huber, F. M. (1977). Terminal Stages in the Biosynthesis of Tylosin. PMC. Available at: [Link]

-

Baltz, R. H., & Seno, E. T. (1981). Properties of Streptomyces Fradiae Mutants Blocked in Biosynthesis of the Macrolide Antibiotic Tylosin. PubMed. Available at: [Link]

-

Matsushima, P., Cox, K. L., & Baltz, R. H. (1987). Highly transformable mutants of Streptomyces fradiae defective in several restriction systems. PubMed. Available at: [Link]

- Wang, J., et al. (2013). Culture medium for producing tylosin through fermentation of streptomyces fradiae and fermentation method. Google Patents.

-

Okamoto, R., et al. (1982). New Macrolide Antibiotics Produced by Mutants From Streptomyces Fradiae NRRL 2702. PubMed. Available at: [Link]

-

Vu-Trong, K., & Gray, P. P. (2000). Production of the macrolide antibiotic tylosin in cyclic fed-batch culture. PubMed. Available at: [Link]

-

Elkamhawy, I. M., Ali, A. E., & Elasala, G. S. (2024). Recent advances in the structure elucidation of d10 transition metal complexes based on 16-membered ring macrolide drug. ResearchGate. Available at: [Link]

-

Lewicki, J., Reeves, P. T., & Swan, G. E. (n.d.). TYLOSIN. Food and Agriculture Organization of the United Nations. Available at: [Link]

-

Lee, S., et al. (2023). Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry. PMC. Available at: [Link]

Sources

- 1. The tylosin-biosynthetic genes of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Terminal stages in the biosynthesis of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties of Streptomyces fradiae mutants blocked in biosynthesis of the macrolide antibiotic tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly transformable mutants of Streptomyces fradiae defective in several restriction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103074402B - Culture medium for producing tylosin through fermentation of streptomyces fradiae and fermentation method - Google Patents [patents.google.com]

- 9. DE1204362B - Production and extraction of the antibiotic tylosin - Google Patents [patents.google.com]

- 10. Production of the macrolide antibiotic tylosin in cyclic fed-batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [dr.lib.iastate.edu]

- 14. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Desmycosin (Tylosin B)

Foreword: Unraveling the Assembly Line of a Macrolide Workhorse

Tylosin, a 16-membered macrolide antibiotic produced by the soil bacterium Streptomyces fradiae, stands as a cornerstone in veterinary medicine. Its therapeutic efficacy is derived from a mixture of four structurally related compounds: Tylosin A (the major component), Tylosin B (Desmycosin), Tylosin C (Macrocin), and Tylosin D (Relomycin).[1] Among these, Desmycosin (Tylosin B) is not merely a minor factor but a crucial biosynthetic intermediate and a potent antimicrobial agent in its own right.[1][2][3] Understanding the intricate molecular machinery that constructs Desmycosin is paramount for pathway engineering, yield optimization, and the generation of novel antibiotic analogues through combinatorial biosynthesis.

This guide provides a comprehensive exploration of the Desmycosin biosynthetic pathway, moving from the genetic blueprint encoded within the tyl gene cluster to the enzymatic ballet of tailoring reactions. We will dissect the logic behind the experimental protocols that have been instrumental in elucidating this pathway, offering not just a list of steps, but a self-validating framework for scientific inquiry in the field of natural product biosynthesis.

Part 1: The Genetic Blueprint: The tylosin (tyl) Gene Cluster

The entire biosynthetic capability for tylosin and its precursors, including Desmycosin, is encoded within a large, contiguous region of the Streptomyces fradiae chromosome known as the tyl gene cluster.[4][5] This cluster represents a highly organized and efficient system for producing a complex secondary metabolite.

-

Genomic Footprint : The tyl gene cluster is substantial, spanning approximately 87 kb of the genome and containing at least 43 open reading frames (ORFs).[5]

-

Functional Organization : These genes can be categorized based on their roles in the biosynthetic process:

-

Polyketide Synthase (PKS) Genes (tylG) : Encode the massive, multi-domain enzymatic machinery responsible for assembling the 16-membered macrolactone core, tylactone.

-

Deoxysugar Biosynthesis Genes : A suite of genes dedicated to synthesizing the three unique sugars (D-mycaminose, L-mycarose, and 6-deoxy-D-allose) from primary metabolism precursors.

-

Tailoring Enzyme Genes : Code for enzymes that modify the tylactone core, including glycosyltransferases, methyltransferases, oxidoreductases, and a cytochrome P450 system. These enzymes are critical for converting the initial polyketide into the final bioactive compounds.

-

Regulatory Genes (tylP, tylQ, tylR, tylS, tylU, tylV) : A complex network of activators and repressors that control the timing and level of expression of the biosynthetic genes.[5][6]

-

Resistance Genes (tlrB, tlrD) : Encode proteins that protect the host organism from the antibiotic it produces.

-

Below is a diagram illustrating the high-level functional organization of the tyl gene cluster.

Key Genes in Desmycosin Biosynthesis

The table below summarizes the functions of pivotal genes directly involved in the pathway leading to Desmycosin.

| Gene(s) | Encoded Protein/Enzyme | Function in Biosynthesis | Reference(s) |

| tylG (I-V) | Type I Polyketide Synthase | Assembles the C16 macrolactone ring, tylactone, from propionyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA extender units. | [7] |

| tylM1, tylM2, tylM3 | Various enzymes | Involved in the biosynthesis and attachment of the first sugar, D-mycaminose. tylM2 encodes the glycosyltransferase. | [8] |

| tylH1, tylH2 | Cytochrome P450 & Ferredoxin | Catalyze oxidative modifications of the tylactone ring at positions C-20 and C-23. | [9],[10] |

| tylJ, tylN, tylD | Epimerase, Glycosyltransferase, Ketoreductase | Part of the pathway for synthesizing and attaching the second sugar, L-mycarose, to the mycaminose moiety. | [9],[10] |

| tylK, tylC1, tylC2 | Various enzymes | Involved in the biosynthesis and attachment of the third sugar, 6-deoxy-D-allose, at the C-23 position. | [11] |

Part 2: The Assembly Pathway: From Tylactone to Desmycosin

The biosynthesis of Desmycosin is a sequential, multi-step process involving the systematic modification of the initial polyketide core, tylactone. Each step is catalyzed by a specific enzyme encoded by the tyl gene cluster. Desmycosin itself is a critical branch-point intermediate, being the direct precursor to Macrocin and, subsequently, Tylosin A.[2][3][12]

The pathway can be delineated as follows:

-

Formation of the Macrolactone Core : The process begins with the tylG PKS, which catalyzes the condensation of one propionyl-CoA starter unit with two methylmalonyl-CoA, four propionyl-CoA, and one ethylmalonyl-CoA extender units to form the 16-membered ring, Tylactone .

-

First Glycosylation : The glycosyltransferase TylM2 attaches D-mycaminose to the C-5 hydroxyl group of tylactone. This creates the first glycosylated intermediate, O-mycaminosyl-tylactone (OMT) .[8]

-

Core Oxidations : The cytochrome P450 system, including TylH1, hydroxylates the methyl groups at C-20 and C-23. A subsequent dehydrogenation step oxidizes the C-20 hydroxymethyl group to a formyl group, yielding O-mycaminosyl-tylonolide (OMT-olide) .[11]

-

Second Glycosylation : The sugar 6-deoxy-D-allose is attached to the newly formed C-23 hydroxyl group.

-

Third Glycosylation to form Desmycosin : The final step in Desmycosin synthesis is the attachment of L-mycarose to the 4'-hydroxyl group of the initial D-mycaminose sugar. The resulting molecule is Desmycosin (Tylosin B) .

This ordered sequence of events highlights a key principle in macrolide biosynthesis: tailoring reactions often follow a preferred order, and the addition of certain moieties is a prerequisite for subsequent enzymatic steps.[11]

Part 3: Experimental Validation Protocols

The elucidation of the Desmycosin pathway was not a theoretical exercise but the result of rigorous experimental work. The trustworthiness of this model is built upon self-validating experimental systems. Below are protocols for key experiments that form the foundation of our understanding.

Protocol 1: Gene Inactivation and Complementation

-

Causality and Rationale : This is the gold standard for linking a gene to a specific function. By removing a single gene (inactivation), we can observe the direct consequence on the metabolic output. If the pathway stalls at a specific intermediate or production ceases entirely, it provides strong evidence for the gene's role. Reintroducing the gene (complementation) and observing the restoration of the final product confirms that the observed effect was not due to unintended mutations.

-

Detailed Methodology :

-

Construct Design : Create a disruption cassette where the target gene (e.g., tylH1) is replaced by an antibiotic resistance marker (e.g., apramycin resistance). Flanking homologous regions (~1-2 kb) are included to facilitate homologous recombination.

-

Protoplast Transformation : Prepare protoplasts of S. fradiae by treating mycelia with lysozyme. Transform the protoplasts with the non-replicative plasmid carrying the disruption cassette.

-

Mutant Selection : Select for double-crossover recombinant colonies by plating on media containing the selection antibiotic (apramycin) and screening for the loss of the plasmid backbone marker.

-

Genotypic Verification : Confirm the correct gene replacement event via PCR using primers that flank the target gene region and Southern blotting.

-

Phenotypic Analysis (Metabolite Profiling) : Cultivate the wild-type and the verified ΔtylH1 mutant strains under production conditions. Extract the metabolites from the fermentation broth and mycelia. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expected Outcome : The ΔtylH1 mutant should fail to produce Desmycosin and downstream products. Instead, an accumulation of the precursor immediately preceding the blocked step (e.g., O-mycaminosyl-tylactone) is expected.

-

Complementation : Introduce a functional copy of tylH1 on an integrative plasmid into the ΔtylH1 mutant. Analyze the resulting strain's metabolite profile to confirm the restoration of Desmycosin production.

-

Protocol 2: Bioconversion Assays with Blocked Mutants

-

Causality and Rationale : This technique is exceptionally powerful for ordering intermediates in a pathway. A mutant strain blocked early in the pathway (e.g., unable to make tylactone) provides a "clean" biological chassis.[11] When this strain is fed an external, purified compound, its ability (or inability) to convert that compound into downstream products provides definitive evidence of its status as a true pathway intermediate.

-

Detailed Methodology :

-

Strain Selection : Utilize a mutant strain of S. fradiae with a confirmed block in an early, essential gene, such as tylG, rendering it incapable of producing tylactone and any subsequent intermediates.

-

Precursor Preparation : Chemically or biologically synthesize and purify potential pathway intermediates (e.g., OMT, OMT-olide, Desmycosin).

-

Feeding Experiment : Grow the ΔtylG mutant in a suitable production medium. At a specific time point (e.g., 24-48 hours), add a sterile solution of the purified intermediate to the culture.

-

Incubation and Sampling : Continue the fermentation for an additional period (e.g., 48-72 hours), taking time-course samples.

-

Metabolite Extraction and Analysis : Extract metabolites from the broth and analyze by HPLC or LC-MS.

-

Expected Outcome :

-

If OMT is fed to the ΔtylG mutant, the appearance of OMT-olide, Desmycosin, and Tylosin A should be observed.

-

If Desmycosin is fed, the appearance of Macrocin and Tylosin A should be observed, but not OMT or OMT-olide.[2][3]

-

If a compound that is not a true intermediate is fed, no conversion to tylosin-related products will be detected.

-

-

Conclusion and Future Outlook

The biosynthesis of Desmycosin (Tylosin B) in Streptomyces fradiae is a model for understanding the production of complex macrolide antibiotics. It demonstrates the interplay between a massive polyketide synthase, a dedicated suite of sugar-synthesizing enzymes, and a cascade of precise tailoring enzymes. The knowledge of this pathway, validated through rigorous genetic and biochemical experimentation, provides a robust platform for rational metabolic engineering. By manipulating the tyl genes, researchers can enhance the production of Desmycosin, create novel glycosylated or modified analogues, and further expand the arsenal of macrolide therapeutics for human and animal health. The principles and protocols outlined in this guide serve as a foundational framework for such future endeavors.

References

-

Cundliffe, E., Bate, N., Butler, A., Fish, S., Gandecha, A., & Merson-Davies, L. (2001). The tylosin-biosynthetic genes of Streptomyces fradiae. Antonie Van Leeuwenhoek, 79(3-4), 229-34. [Link]

-

Bate, N., Butler, A. R., Smith, I. P., & Cundliffe, E. (1999). The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region. Microbiology, 145 ( Pt 1), 139-46. [Link]

-

Merson-Davies, L. A., & Cundliffe, E. (1994). Analysis of four tylosin biosynthetic genes from the tylLM region of the Streptomyces fradiae genome. Molecular microbiology, 13(2), 349-55. [Link]

-

Bate, N., Butler, A. R., Smith, I. P., & Cundliffe, E. (1999). The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region. Microbiology Society. [Link]

-

Dhakal, D., Chaudhary, A. K., Yi, J. S., & Sohng, J. K. (2017). Engineering actinomycetes for biosynthesis of macrolactone polyketides. Biotechnology and Bioprocess Engineering, 22, 12-30. [Link]

-

Thompson, T. S., Pernal, S. F., Noot, D. K., Melathopoulos, A. P., & van den Heever, J. P. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica chimica acta, 586(1-2), 304-11. [Link]

-

Cundliffe, E., Bate, N., Butler, A., Fish, S., Gandecha, A., & Merson-Davies, L. (2001). The tylosin-biosynthetic genes of Streptomyces fradiae. Request PDF. [Link]

-

Seno, E. T., Pieper, R. L., & Huber, F. M. (1977). Terminal Stages in the Biosynthesis of Tylosin. Antimicrobial agents and chemotherapy, 11(3), 455-61. [Link]

-

Vu-Trong, K., Bhuwapathanapun, S., & Gray, P. P. (1981). Metabolic regulation in tylosin-producing Streptomyces fradiae: phosphate control of tylosin biosynthesis. Antimicrobial agents and chemotherapy, 19(2), 209-12. [Link]

-

Thompson, T. S., Pernal, S. F., Noot, D. K., Melathopoulos, A. P., & van den Heever, J. P. (2007). Degradation of incurred tylosin to desmycosin--implications for residue analysis of honey. Analytica chimica acta, 586(1-2), 304-11. [Link]

-

Bate, N., & Cundliffe, E. (2003). Positive control of tylosin biosynthesis: Pivotal role of TylR. Request PDF. [Link]

-

Li, Y., Wang, Y., Tao, M., & Deng, Z. (2013). Activation of Cryptic Antibiotic Biosynthetic Gene Clusters Guided by RNA-seq Data from Both Streptomyces ansochromogenes and ΔwblA. ResearchGate. [Link]

-

Seno, E. T., Pieper, R. L., & Huber, F. M. (1977). Terminal Stages in the Biosynthesis of Tylosin. Antimicrobial Agents and Chemotherapy, 11(3), 455-461. [Link]

-

Seno, E. T., Pieper, R. L., & Huber, F. M. (1977). Terminal Stages in the Biosynthesis of Tylosin. ASM Journals. [Link]

-

Vu-Trong, K., & Gray, P. P. (1982). Metabolic Regulation in Tylosin-Producing Streptomyces Fradiae: Regulatory Role of Adenylate Nucleotide Pool and Enzymes Involved in Biosynthesis of Tylonolide Precursors. Antimicrobial agents and chemotherapy, 21(5), 758-62. [Link]

-

Seno, E. T., Pieper, R. L., & Huber, F. M. (1977). Terminal stages in the biosynthesis of tylosin. Antimicrobial agents and chemotherapy, 11(3), 455-61. [Link]

-

Lewicki, J., Reeves, P. T., & Swan, G. E. (n.d.). TYLOSIN. Food and Agriculture Organization of the United Nations. [Link]

-

Loke, M. L., & Chee-Sanford, J. C. (2005). Degradation and Metabolite Production of Tylosin in Anaerobic and Aerobic Swine-Manure Lagoons. ResearchGate. [Link]

-

Omura, S., Kitao, C., Sadakane, N., & Takeshima, H. (1980). Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin. The Journal of antibiotics, 33(8), 911-2. [Link]

Sources

- 1. fao.org [fao.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Terminal stages in the biosynthesis of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The tylosin-biosynthetic genes of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of four tylosin biosynthetic genes from the tylLM region of the Streptomyces fradiae genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 23-O-Desmycinosyl-tylosin (Desmycosin)

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 23-O-Desmycinosyl-tylosin (ODT), a macrolide antibiotic also known as desmycosin. Synthesized for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, biochemical effects, and experimental methodologies used to elucidate the inhibitory functions of this compound. We will explore its binding to the bacterial ribosome, the subsequent disruption of protein synthesis, and the structural determinants of its activity. This guide aims to be a definitive resource, integrating established knowledge with insights from recent structural and functional studies to inform future research and development in antibacterial therapeutics.

Introduction: The Macrolide Landscape and the Emergence of Desmycosin

Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, valued for their broad spectrum of activity and favorable pharmacokinetic profiles.[1] These natural products and their semi-synthetic derivatives are characterized by a large macrocyclic lactone ring glycosidically linked to one or more deoxy sugars.[1][2] Their primary mode of action is the inhibition of bacterial protein synthesis, a process vital for bacterial growth and replication.[3]

This compound, or desmycosin, is a 16-membered macrolide structurally related to its parent compound, tylosin. The key distinction lies in the absence of the mycinose sugar at the 23-O position of the lactone ring. This structural modification has significant implications for its biological activity and interactions with the bacterial ribosome, making it a subject of considerable scientific interest. Understanding the precise mechanism of action of desmycosin is crucial for optimizing its therapeutic potential and for the rational design of novel macrolide antibiotics to combat the growing threat of antimicrobial resistance.

The Core Mechanism: Inhibition of Bacterial Protein Synthesis

The central mechanism of action for desmycosin, in line with other macrolide antibiotics, is the targeted inhibition of protein synthesis in bacteria.[4][5] This is achieved through a highly specific interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Targeting the 50S Ribosomal Subunit

Bacterial ribosomes are 70S complexes composed of a small (30S) and a large (50S) subunit.[6] Desmycosin selectively binds to the 50S subunit, the site of peptide bond formation and nascent polypeptide chain elongation.[3][5] This selectivity for the bacterial 70S ribosome over the eukaryotic 80S ribosome is a key factor in the clinical utility of macrolides, minimizing off-target effects in the host.

Occlusion of the Nascent Peptide Exit Tunnel (NPET)

The binding site for macrolides, including desmycosin, is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5][7] The NPET is a channel through which the newly synthesized polypeptide chain emerges from the ribosome. By binding within this tunnel, desmycosin acts as a physical obstruction, sterically hindering the progression of the elongating polypeptide chain. This leads to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein synthesis.[3]

The following diagram illustrates the general mechanism of macrolide action on the bacterial ribosome.

Structural Insights into Desmycosin Binding

While a high-resolution crystal or cryo-EM structure of desmycosin specifically bound to the ribosome is not yet available, its binding mode can be inferred from studies on the parent compound, tylosin, and related macrolides. The binding of tylosin involves key interactions with the 23S rRNA at nucleotides G748 and A2058.[8][9] Resistance to tylosin often arises from methylation at these positions, which sterically hinders drug binding.[8][9] It is highly probable that desmycosin occupies a similar binding pocket within the NPET.

Molecular dynamics simulations of desmycosin conjugates have confirmed its interaction with the E. coli 70S ribosome, highlighting the importance of the macrolide core in this binding.[4][10] The presence of the mycaminose sugar is crucial for the ribosome-binding activity of tylosin derivatives.[11] Conversely, the absence of the mycarose sugar in demycarosyltylosin leads to a slight reduction in both antimicrobial activity and ribosome affinity.[11] The lack of the mycinose sugar in desmycosin likely influences its overall binding affinity and cellular uptake compared to tylosin. One study suggested that the mycinose moiety in tylosin enhances the molecule's ability to enter bacterial cells.[11]

Experimental Protocols for Elucidating the Mechanism of Action

A variety of experimental techniques are employed to investigate the mechanism of action of ribosome-targeting antibiotics like desmycosin. These assays provide quantitative data on antibacterial activity, protein synthesis inhibition, and specific ribosomal interactions.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency, defined as the lowest concentration that prevents visible growth of a bacterium.[12][13]

Protocol: Broth Microdilution MIC Assay [14]

-

Preparation of Bacterial Inoculum:

-

Streak the test bacterial strain onto an appropriate agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.[15]

-

Select 3-5 colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing broth to achieve the desired concentration range.[16]

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[16]

-

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.[17][18]

Protocol: Luciferase-Based In Vitro Translation Assay [17][19]

-

Assay Components:

-

Cell-free bacterial translation system (e.g., E. coli S30 extract).

-

mRNA template encoding a reporter protein (e.g., firefly luciferase).

-

Amino acid mixture and an energy source (ATP, GTP).

-

This compound at various concentrations.

-

Luciferase assay reagent.

-

-

Assay Procedure:

-

Combine the cell-free extract, mRNA, amino acids, and energy source in a microplate well.

-

Add varying concentrations of desmycosin to the reaction mixtures.

-

Include a positive control (no inhibitor) and a negative control (no mRNA).

-

Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.[18]

-

-

Data Analysis:

-

Add the luciferase assay reagent to each well and measure the resulting luminescence using a luminometer.

-

The reduction in luminescence in the presence of desmycosin is indicative of protein synthesis inhibition.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the reporter signal by 50%.[19]

-

Toe-printing (Primer Extension Inhibition) Assay

The toe-printing assay is a powerful technique used to map the precise location of a ribosome stalled on an mRNA molecule by an antibiotic.[20][21]

Protocol: Toe-printing Assay [20][22]

-

In Vitro Translation Reaction:

-

Set up an in vitro translation reaction as described above, using a specific mRNA template.

-

Add this compound to the reaction to induce ribosome stalling.

-

-

Primer Extension:

-

Anneal a radiolabeled or fluorescently-labeled DNA primer to the 3' end of the mRNA, downstream of the expected stalling site.

-

Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a complementary DNA (cDNA) strand until it encounters the stalled ribosome, at which point it will be blocked.[21]

-

-

Analysis of cDNA Products:

-

Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

The appearance of a specific truncated cDNA product (the "toe-print") indicates the position of the stalled ribosome. The length of the toe-print can be used to determine the exact codon where the ribosome is arrested.[20]

-

The following diagram illustrates the workflow of the toe-printing assay.

Mechanisms of Resistance to this compound

Bacterial resistance to macrolide antibiotics, including desmycosin, can emerge through several mechanisms.[23][24] Understanding these resistance pathways is critical for the continued efficacy of this class of drugs.

Target Site Modification

The most common mechanism of macrolide resistance is the modification of the antibiotic's binding site on the ribosome.[24] This is often achieved through the enzymatic methylation of specific nucleotides in the 23S rRNA, primarily at position A2058.[8] This methylation, catalyzed by Erm (erythromycin ribosome methylase) enzymes, reduces the binding affinity of the macrolide to the ribosome, thereby conferring resistance.[5] As previously mentioned, resistance to tylosin specifically involves synergistic methylation at both G748 and A2058.[8][9]

Active Efflux

Bacteria can also acquire resistance by actively pumping the antibiotic out of the cell before it can reach its ribosomal target.[23] This is mediated by efflux pumps, which are membrane proteins that recognize and export a wide range of substrates, including macrolides.

Drug Inactivation

A less common mechanism involves the enzymatic inactivation of the macrolide antibiotic itself.[25] This can occur through hydrolysis of the lactone ring or by the addition of chemical moieties that render the drug inactive.

The following table summarizes the primary mechanisms of bacterial resistance to macrolide antibiotics.

| Resistance Mechanism | Description | Key Genes/Enzymes |

| Target Site Modification | Methylation of 23S rRNA at the antibiotic binding site, reducing drug affinity. | erm genes (e.g., ermB) encoding methyltransferases.[5] |

| Active Efflux | Pumping of the antibiotic out of the bacterial cell. | Efflux pump proteins (e.g., Mef, Msr). |

| Drug Inactivation | Enzymatic modification or degradation of the antibiotic. | Esterases, phosphotransferases.[25] |

Conclusion and Future Directions

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, thereby inhibiting protein synthesis. Its mechanism of action is consistent with that of other 16-membered macrolide antibiotics. The absence of the mycinose sugar likely modulates its pharmacokinetic and pharmacodynamic properties compared to tylosin.

Future research should prioritize obtaining high-resolution structural data of desmycosin in complex with the bacterial ribosome. Such studies, utilizing techniques like cryo-electron microscopy and X-ray crystallography, would provide a detailed atomic-level understanding of its interactions and pave the way for the structure-based design of novel macrolide derivatives with improved efficacy and the ability to overcome existing resistance mechanisms. Furthermore, continued investigation into the specific roles of the sugar moieties in ribosome binding and cellular permeability will be invaluable for the development of the next generation of macrolide antibiotics.

References

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. [Link]

-

Toe-printing analysis of protein synthesis inhibitors acting upon the large ribosomal subunit. (n.d.). ResearchGate. [Link]

-

The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

-

Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]

-

High-throughput inverse toeprinting reveals the complete sequence dependence of ribosome-targeting antibiotics. (2018). bioRxiv. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). AQUADOCS. [Link]

-

A simple real-time assay for in vitro translation. (2014). RNA. [Link]

-

Khairullina, Z. Z., et al. (2022). Conjugates of Desmycosin with Fragments of Antimicrobial Peptide Oncocin: Synthesis, Antibacterial Activity, Interaction with Ribosome. Biochemistry (Moscow). [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). International Journal of Molecular Sciences. [Link]

-

High-throughput inverse toeprinting reveals the complete sequence dependence of ribosome-targeting antibiotics. (2018). bioRxiv. [Link]

-

Toeprinting assay. (n.d.). Wikipedia. [Link]

-

Toe-printing analysis of protein synthesis inhibitors acting upon the small ribosomal subunit. (n.d.). ResearchGate. [Link]

-

Omura, S., et al. (1983). Ribosome-binding activities and antimicrobial activities of tylosin and its related compounds. The Journal of Antibiotics. [Link]

-

Conjugates of Desmycosin with Fragments of Antimicrobial Peptide Oncocin: Synthesis, Antibacterial Activity, Interaction with Ribosome. (2022). Semantic Scholar. [Link]

-

Inhibitory Effect of Tylosin and Desmycosin Ala2 Derivatives. (n.d.). ResearchGate. [Link]

-

Conjugates of Desmycosin with Fragments of Antimicrobial Peptide Oncocin: Synthesis, Antibacterial Activity, Interaction with Ribosome. (2022). ResearchGate. [Link]

-

Assay for ribosome binding drugs. (2014). Morressier. [Link]

-

Molecular docking study of fda-approved drugs to inhibit the bacterial ribosome. (2018). acikerisim.cumhuriyet.edu.tr. [Link]

-

Techniques for Screening Translation Inhibitors. (2016). Molecules. [Link]

-

Resistance mechanisms. (n.d.). ReAct. [Link]

-

Liu, M., & Douthwaite, S. (2002). Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

In vitro research method for screening inhibitors of protein translation. (2018). YouTube. [Link]

-

Liu, M., & Douthwaite, S. (2002). Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

ITC Studies of Ribosome/Antibiotics Interactions. (2020). Springer. [Link]

-

Using the bacterial ribosome as a discovery platform for peptide-based antibiotics. (2015). Annals of the New York Academy of Sciences. [Link]

-

Ribosome Assembly as Antimicrobial Target. (2019). Antibiotics. [Link]

-

An overview of the antimicrobial resistance mechanisms of bacteria. (2015). European Journal of Pharmaceutical Sciences. [Link]

-

Mechanisms of antibiotic resistance. (2023). YouTube. [Link]

-

Crystal structures of the ribosome in complex with RNAs and release factors. (n.d.). ESRF. [Link]

-

Ribosome as Antibiotic Target: A Comprehensive Introduction. (n.d.). Creative Biolabs. [Link]

-

Chemistry and mode of action of macrolides. (1992). Journal of Antimicrobial Chemotherapy. [Link]

-

11.7: Mechanisms for Resistance. (2021). Biology LibreTexts. [Link]

-

(A) Stereoview of tylosin in its binding site. The figure is based on... (n.d.). ResearchGate. [Link]

-

Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides. (2022). Emerging Microbes & Infections. [Link]

-

Resolution Revolutions on the Cryo-EM Structures of Ribosome- A Study: 1981-2018. (2019). International Journal of Research and Analytical Reviews. [Link]

-

Macrolides. (2023). StatPearls. [Link]

-

Cryo-EM structures of the Mycobacterium 50S subunit reveal an intrinsic conformational dynamics of 23S rRNA helices. (2022). bioRxiv. [Link]

-

Cryo-EM structures of the Mtb 50S and 70S ribosomes. (A) Secondary... (n.d.). ResearchGate. [Link]

-

Inactivation of the macrolide antibiotics erythromycin, midecamycin, and rokitamycin by pathogenic Nocardia species. (1998). Applied and Environmental Microbiology. [Link]

-

Stepwise Binding of Tylosin and Erythromycin to Escherichia coli Ribosomes, Characterized by Kinetic and Footprinting Analysis. (2001). Journal of Molecular Biology. [Link]

-

Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides. (2022). Emerging Microbes & Infections. [Link]

-

Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3. (2001). The EMBO Journal. [Link]

-

What is the mode of action for the Macrolides? (2019). ResearchGate. [Link]

-

Structural basis for the inhibition of the eukaryotic ribosome. (2017). Nature Communications. [Link]

-

A Journey Across the Sequential Development of Macrolides and Ketolides Related to Erythromycin. (2019). Antibiotics. [Link]

-

Crystal structure of a complex between the aminoglycoside tobramycin and an oligonucleotide containing the ribosomal decoding a site. (2002). Chemistry & Biology. [Link]

-

4V4R: Crystal structure of the whole ribosomal complex. (2014). RCSB PDB. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Conjugates of Desmycosin with Fragments of Antimicrobial Peptide Oncocin: Synthesis, Antibacterial Activity, Interaction with Ribosome | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. esrf.fr [esrf.fr]

- 7. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conjugates of Desmycosin with Fragments of Antimicrobial Peptide Oncocin: Synthesis, Antibacterial Activity, Interaction with Ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ribosome-binding activities and antimicrobial activities of tylosin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 24. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inactivation of the macrolide antibiotics erythromycin, midecamycin, and rokitamycin by pathogenic Nocardia species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 23-O-Desmycinosyl-tylosin

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the methodologies and analytical strategies required for the structural elucidation of 23-O-Desmycinosyl-tylosin (ODT), a significant macrolide antibiotic. Also known as lactenocin, ODT is a naturally occurring derivative of tylosin, a widely used veterinary antibiotic.[1][2] Understanding its precise molecular architecture is paramount for lead optimization, synthetic derivatization, and exploring its full therapeutic potential.

This document moves beyond a simple listing of procedures, delving into the rationale behind experimental choices and emphasizing self-validating protocols to ensure scientific rigor.

Foundational Understanding: Biosynthetic Context of this compound

A robust structure elucidation strategy begins with an appreciation of the compound's origin. This compound is not an isolated entity but a key intermediate in the biosynthetic pathway of tylosin, produced by the bacterium Streptomyces fradiae.[1][3] The terminal stages of tylosin biosynthesis involve a series of glycosylation and methylation steps. Lactenocin (ODT) is the immediate precursor to macrocin and desmycosin, which are then converted to tylosin.[1][2]

This biosynthetic relationship is the cornerstone of our elucidation strategy. The known structure of tylosin serves as a powerful reference scaffold. By understanding this pathway, we can hypothesize that ODT shares the same core macrolide lactone ring (tylonolide) and the mycaminose sugar as tylosin, but lacks the terminal mycarose sugar. This informs our analytical approach, which will focus on confirming the shared moieties and identifying the specific point of structural divergence.

Caption: Simplified terminal pathway of tylosin biosynthesis.

Isolation and Purification: Obtaining Analytical-Grade ODT

The initial and most critical phase is the isolation of ODT with a high degree of purity. Impurities from the fermentation broth or co-eluting related substances can significantly complicate spectral interpretation.

Experimental Protocol: Isolation and Purification of ODT

This protocol is adapted from established methods for tylosin purification.[4][5]

-

Broth Preparation: Begin with a fermentation broth of Streptomyces fradiae. Adjust the pH of the filtered broth to between 7.5 and 10.0 with an aqueous NaOH solution. This step is crucial as it leaves many colored impurities in the effluent while the target macrolides adsorb to the resin.[4]

-

Initial Adsorption Chromatography: Pass the pH-adjusted filtrate through a column packed with a polymeric adsorbent resin (e.g., Kastel® S 112).

-

Elution: Elute the adsorbed macrolides from the resin using a mixture of an organic solvent and water, such as acetone:water (2.3:1 v/v).[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): The eluate will contain a mixture of tylosin and related substances. Further purification is achieved using preparative reversed-phase HPLC.

-

Column: A C18 stationary phase is effective for separating these structurally similar macrolides.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate, pH 5.0) allows for the resolution of ODT from tylosin, macrocin, and desmycosin.[6]

-

Detection: UV detection at 280-290 nm is suitable for these compounds.[6][7]

-

-

Fraction Collection and Desalting: Collect the fractions corresponding to the ODT peak. Pool the pure fractions and remove the HPLC mobile phase salts and solvents via lyophilization or solid-phase extraction (SPE) to yield pure, solid ODT.

Spectroscopic Analysis: Deciphering the Molecular Structure

With a pure sample, the next step is to employ a suite of spectroscopic techniques. The synergy between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous elucidation of complex natural products.[8][9]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) provides the exact molecular formula, while tandem mass spectrometry (MS/MS) offers insights into the molecule's substructures.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: Utilize a high-performance liquid chromatograph coupled to a triple quadrupole (QQQ) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[10]

-

Chromatography:

-

Column: Zorbax Eclipse XDB-C18 or equivalent.

-

Mobile Phase A: 0.05 M formic acid in water.

-

Mobile Phase B: 0.05 M formic acid in acetonitrile.

-

Elution: Employ a gradient elution for optimal peak shape and separation.[11]

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ion ESI is effective for macrolides, yielding prominent [M+H]⁺ precursor ions.[10]

-

Full Scan (MS1): Acquire a high-resolution full scan to determine the accurate mass of the [M+H]⁺ ion.

-

Tandem MS (MS2): Select the [M+H]⁺ ion for collision-induced dissociation (CID). The fragmentation patterns are highly informative. For macrolides, characteristic losses include the sequential cleavage of sugar moieties and dehydration from the macrolactone core.[12]

-

Data Interpretation and Expected Results

The analysis will yield data that can be summarized and compared as follows:

| Property | Expected Value for ODT | Reference Value for Tylosin A |

| Molecular Formula | C₃₈H₆₃NO₁₃[13] | C₄₆H₇₇NO₁₇[3] |

| Monoisotopic Mass | 741.43 g/mol [14] | 915.52 g/mol |

| [M+H]⁺ (HRMS) | ~742.4376 m/z | ~916.5298 m/z |

| Key MS/MS Fragments | Loss of mycaminosyl-tylonolide core, loss of water | Loss of mycarose, loss of mycaminose, loss of mycinose |

The key differentiator in the MS/MS spectrum of ODT compared to tylosin will be the absence of fragments corresponding to the loss of the mycarose-mycinose disaccharide. Instead, the fragmentation will be dominated by the cleavage of the single mycaminose sugar and fragmentations within the aglycone.

Caption: Predicted primary fragmentation of ODT in MS/MS.

NMR Spectroscopy: Mapping the Connectivity and Stereochemistry

NMR is the most powerful tool for determining the detailed 3D structure of a molecule in solution.[8] A combination of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and establish their connectivity.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 40 mg of purified ODT in 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

-

NMR Experiments: Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

1D ¹H NMR: Provides information on the types of protons and their integrations.

-

1D ¹³C NMR: Shows the number and types of carbon atoms.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, crucial for tracing out the connectivity within the macrolide ring and sugar moieties.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different spin systems (e.g., linking the sugar to the macrolide ring).

-

Data Interpretation: A Comparative Approach

The elucidation of ODT's structure hinges on a meticulous comparison of its NMR data with that of tylosin A.

-

¹H and ¹³C Spectra: The signals corresponding to the tylonolide core and the mycaminose sugar in ODT will show very similar chemical shifts and coupling patterns to those in tylosin A.

-

Key Differences: The most significant difference will be the complete absence of signals corresponding to the mycarose and mycinose sugars in the ODT spectra. Specifically, the characteristic signals for the two O-methyl groups of the mycinose sugar (typically around 3.5 ppm in ¹H NMR) will be missing.

-

HMBC Analysis: The HMBC spectrum is the definitive tool for confirming the structure. In tylosin, there are key HMBC correlations from the anomeric proton of mycarose to a carbon on the mycaminose sugar, and from the anomeric proton of mycaminose to C-5 of the tylonolide ring. For ODT, only the latter correlation (mycaminose to the tylonolide ring) will be observed. The absence of the former confirms that the C-4' hydroxyl of mycaminose is not glycosylated.

Caption: Workflow for NMR-based structure elucidation.

Conclusion and Verification

References

-

Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - MDPI. [Link]

-

Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling. [Link]

-

Analysis of Antibiotic Tylosin and Related Impurities in Mixed-Mode Chromatography. [Link]

-

New method for determination of tylosin tartrate using high performance liquid chromatography - ResearchGate. [Link]

-

This compound | C38H63NO13 | CID 13002842 - PubChem. [Link]

-

Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry and density functional theory calculations - PubMed. [Link]

-

Investigation of tylosin and tilmicosin residues in meat by high-performance liquid chromatography method - CABI Digital Library. [Link]

-

Identification of tylosin in bovine muscle at the maximum residue limit level by liquid chromatography-mass spectrometry, using a particle beam interface - ResearchGate. [Link]

-

Simultaneous determination of lincomycin, spiramycin, tylosin and tiamulin in animal feed using liquid chromatography coupled to mass spectrometry after a microbial assay - PMC - NIH. [Link]

-

Swalpamycin, a new macrolide antibiotic. II. Structure elucidation - ResearchGate. [Link]

-

Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC - NIH. [Link]

-

Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin - PubMed. [Link]

-

Identification of tylosin in bovine muscle at the maximum residue limit level by liquid chromatography–mass spectrometry, using a particle beam interface - Analyst (RSC Publishing). [Link]

-

Determination of tylosin residues in animal tissues by HPLCPDA. - eJournals. [Link]

-

A modified QuEChERS method development to analyze tylosin and metronidazole antibiotics residue in shrimp (Penaeus monodon) using LC-ESI MS/MS - Frontiers. [Link]

-

Terminal Stages in the Biosynthesis of Tylosin - PMC - NIH. [Link]

-

Terminal stages in the biosynthesis of tylosin - PubMed. [Link]

-

TYLOSIN First draft prepared by Jacek Lewicki, Warsaw, Poland Philip T. Reeves, Canberra, Australia and Gerald E. Swan, Pretoria - Food and Agriculture Organization of the United Nations. [Link]

-

Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - NIH. [Link]

-

Tylosin | C46H77NO17 | CID 5280440 - PubChem - NIH. [Link]

-

Bioconversion, purification and characterization of tylvalosin - ResearchGate. [Link]

- US4568740A - Process for purifying Tylosin - Google P

- DE1204362B - Production and extraction of the antibiotic tylosin - Google P

-

¹H-NMR spectra of tylosin base (1a) and complexes 2a–3a, 10⁻² M, acetone-d6. …. [Link]

-

(a) Structure of tylosin A and (b) predicted ¹³C NMR chemical shifts... - ResearchGate. [Link]

-

Changes in the ¹H-NMR spectral positions in tilmicosin upon addition of... - ResearchGate. [Link]

Sources

- 1. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terminal stages in the biosynthesis of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4568740A - Process for purifying Tylosin - Google Patents [patents.google.com]

- 5. DE1204362B - Production and extraction of the antibiotic tylosin - Google Patents [patents.google.com]

- 6. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | A modified QuEChERS method development to analyze tylosin and metronidazole antibiotics residue in shrimp (Penaeus monodon) using LC-ESI MS/MS [frontiersin.org]

- 11. Simultaneous determination of lincomycin, spiramycin, tylosin and tiamulin in animal feed using liquid chromatography coupled to mass spectrometry after a microbial assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C38H63NO13 | CID 13002842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to the Physicochemical Properties of Desmycosin (Tylosin B)

Abstract

Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic and a primary, antimicrobially active metabolite of Tylosin A.[1][2] A thorough understanding of its physicochemical properties is paramount for the successful development of stable, safe, and effective pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical characteristics of Desmycosin, detailing its chemical identity, solid-state properties, and solution-state behavior. By integrating field-proven experimental protocols with the underlying scientific principles, this document serves as a critical resource for researchers, formulation scientists, and analytical chemists. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, adhering to the highest standards of scientific integrity and aligning with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6]

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built. Desmycosin is derived from Tylosin A via the hydrolysis of the terminal mycarose sugar.[7] This structural modification significantly influences its properties.

Chemical Structure: Desmycosin consists of a 16-membered lactone ring substituted with two sugar moieties: mycaminose and mycinose. The key structural features include the dimethylamino group on the mycaminose sugar, which imparts a basic character, and a reactive aldehyde group.

Core Molecular Identifiers: A summary of Desmycosin's key identifiers is presented in Table 1.

| Identifier | Value | Source |

| IUPAC Name | 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

| CAS Number | 11032-98-7 | [8] |

| Molecular Formula | C₃₉H₆₅NO₁₄ | [1][8] |

| Molecular Weight | 771.9 g/mol | |

| Exact Mass | 771.4405 Da | [1][9] |

Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) directly impact its handling, processing, stability, and dissolution behavior.[10]

Appearance and Description

Desmycosin is typically a solid at room temperature.[8] Commercially available reference standards are often described as a white to light beige or off-white to pale yellow solid.[8]

Thermal Behavior

Thermal analysis is crucial for determining the stability of the drug substance during manufacturing processes like drying and milling, and for detecting polymorphism. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed.[11][12]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is indispensable for identifying melting points, glass transitions, and polymorphic phase transitions.[13]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[14] It is used to quantify loss of water (dehydration) or residual solvents and to determine thermal decomposition profiles.[11]

-

Scientific Rationale: A simultaneous TGA-DSC analysis provides complementary information from a single experiment. A mass loss observed in TGA that corresponds to an endotherm in DSC can confirm whether the thermal event is due to melting with decomposition, or simply the loss of a volatile component like water or a solvent.[11]

-

Methodology:

-

Instrument: Calibrated TGA-DSC simultaneous thermal analyzer.

-

Sample Preparation: Accurately weigh 3-5 mg of Desmycosin into an aluminum pan.

-

TGA-DSC Program:

-

Equilibrate the system at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.

-

Use an inert nitrogen purge gas at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

-

-

Data Analysis:

-

Analyze the TGA curve for any significant mass loss events, quantifying the percentage loss.

-

Analyze the DSC curve for thermal events such as endotherms (melting, dehydration) or exotherms (crystallization, decomposition).

-

Correlate the temperatures of TGA mass loss with DSC thermal events to interpret the processes occurring.

-

-

Solution-State Properties

The behavior of Desmycosin in solution governs its absorption, distribution, and potential for parenteral formulation. Key parameters include solubility, pKa, and lipophilicity.

Solubility

Solubility is a critical determinant of a drug's bioavailability. Desmycosin, like many macrolides, exhibits pH-dependent solubility due to its ionizable dimethylamino group. It is reported to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile.[1][8]

-

Scientific Rationale: The shake-flask method is the gold-standard for determining equilibrium solubility. It ensures that the solution is fully saturated with the drug, providing a true measure of its intrinsic solubility in a given medium. The use of a buffer system is critical for maintaining a constant pH, which is essential for ionizable compounds like Desmycosin.

-

Methodology:

-

Preparation: Prepare a series of buffered solutions at various pH values (e.g., pH 2, 5, 7.4, 9).

-

Sample Addition: Add an excess amount of Desmycosin powder to vials containing a known volume of each buffer. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of Desmycosin using a validated stability-indicating HPLC-UV method.

-

Validation: The final pH of the saturated solution should be measured to confirm it has not shifted during the experiment. The presence of remaining solid in the vial validates that equilibrium saturation was achieved.

-

Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For Desmycosin, the basic dimethylamino group is the primary ionizable center. Its pKa value is critical as it dictates the extent of ionization at different physiological pHs, which in turn affects solubility, membrane permeability, and receptor binding. The pKa of the related compound Tylosin A is reported to be approximately 7.73.[7]

Lipophilicity (LogP / LogD)

Lipophilicity is a key factor in a drug's ability to cross biological membranes.[15] It is typically measured as the partition coefficient (LogP) or the distribution coefficient (LogD).[15][16][17]

-

LogP: Represents the partitioning of the neutral (non-ionized) form of the molecule between octanol and water.[18][19]

-

LogD: Represents the partitioning of all forms (neutral and ionized) of the molecule at a specific pH. For an ionizable molecule like Desmycosin, LogD is the more physiologically relevant parameter.[15][16]

The LogD for a basic compound is pH-dependent; as the pH decreases below the pKa, the molecule becomes more protonated (ionized) and thus more hydrophilic, leading to a lower LogD value.

Caption: Overall workflow for physicochemical characterization of Desmycosin.

Stability Profile

Assessing the intrinsic stability of a drug substance is a core regulatory requirement and is fundamental to developing a robust formulation.[20] Forced degradation (stress testing) studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[21][22][23]

Key Degradation Pathways

Macrolide antibiotics like Desmycosin are susceptible to specific degradation pathways:

-

Acidic Hydrolysis: The glycosidic bonds linking the sugar moieties to the lactone ring are susceptible to hydrolysis under acidic conditions. The hydrolysis of Tylosin A to form Desmycosin below pH 4 is a well-documented example of this.[7] Further degradation is likely under more strenuous acidic conditions.

-